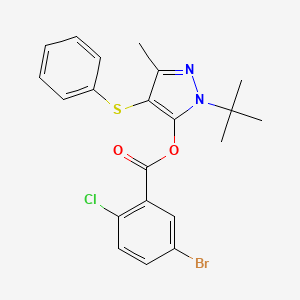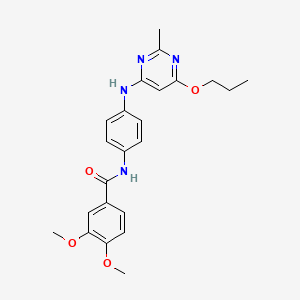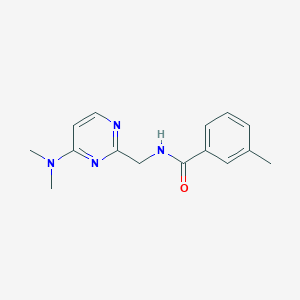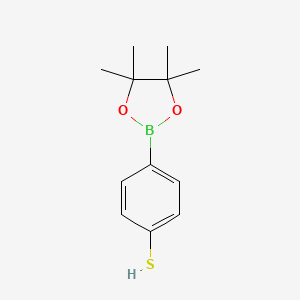
(4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a five-membered ring with nitrogen . It also contains a trifluoromethyl group attached to a pyridin-2-yl group.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers could lead to a different biological profile of drug candidates .Scientific Research Applications
- Photophysical Properties : Researchers have explored derivatives of this compound, such as thienylpyridinium–cyclic enolate betaine (TPB) dyes. These molecules exhibit unique fluorescent properties due to their donor–acceptor structure. TPB derivatives with five-membered cyclic enolates are coplanar, while those with six-membered cyclic enolates adopt a pre-twisted structure. Alkylene-bridged cyclic enolates show fluorescence quenching through twisted intramolecular charge transfer (TICT), making them useful for designing fluorescent sensors and probes .
- Sulfonamide Group Reactivity : The negative charges concentrate around the O4 and O5 atoms in the sulfonamide group of this compound. This structural feature suggests potential nucleophilic attack sites, which could be relevant in synthetic chemistry and drug design .
- Polyhydroquinoline Derivatives : The compound’s aromatic ring system, combined with its functional groups, makes it a valuable building block for synthesizing polyhydroquinoline derivatives. These compounds have diverse applications, including pharmaceuticals and materials science .
- Theoretical Calculations : Researchers have employed computational methods to study the excited state behavior of TPB derivatives. Understanding their deactivation processes provides insights into their optical properties and potential applications .
- Drug Design : The unique combination of heterocyclic rings and functional groups in this compound could inspire the development of novel drugs. Researchers may explore its potential as a scaffold for designing bioactive molecules .
- Functional Materials : Given its electron-rich and electron-deficient regions, this compound might serve as a precursor for functional materials. Researchers could investigate its use in organic electronics, photovoltaics, or luminescent materials .
Fluorescent Dyes and Sensors
Nucleophilic Attack Sites
Organic Synthesis
Computational Chemistry
Medicinal Chemistry
Materials Science
Future Directions
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-11-8-14(25-10-11)16(23)22-6-4-13(5-7-22)24-15-3-2-12(9-21-15)17(18,19)20/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBKJMBKJBWRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)


![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)



![methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2745505.png)
![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)

